
2-Ethylhexanamide
Overview
Description
2-Ethylhexanamide is an organic compound with the molecular formula C8H17NO . It is an amide derivative of 2-ethylhexanoic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanamide can be synthesized from 2-ethylhexanoic acid through a reaction with ammonia or an amine. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-ethylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as benzene, and the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-Ethylhexanonitrile or 2-ethylhexanoic acid.
Reduction: 2-Ethylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Preparation Methods
2-Ethylhexanamide can be synthesized through several methods:
- From 2-Ethylhexanoic Acid : The most common method involves the reaction of 2-ethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride. This reaction typically requires heating to facilitate the formation of the amide.
- Industrial Production : In industrial settings, the synthesis is often performed in a solvent such as benzene, followed by purification processes like distillation and recrystallization to obtain high-purity products.
Chemical Reactions
This compound is involved in various chemical reactions:
- Oxidation : Can be oxidized to produce 2-ethylhexanoic acid or 2-ethylhexanonitrile.
- Reduction : Can be reduced to form primary amines, specifically 2-ethylhexylamine.
- Substitution Reactions : It can undergo nucleophilic substitution reactions to form different derivatives depending on the nucleophile used.
Chemistry
This compound serves as a solvent and reactant in organic synthesis. Its unique properties allow it to function effectively in various chemical reactions, making it valuable for researchers in synthetic chemistry.
Biology
In biological research, this compound has been utilized for studying enzyme inhibition and protein interactions. It has shown potential as an inhibitor for specific enzymes, including cytochrome P450 enzymes, which are critical for drug metabolism.
The compound's biological activity is attributed to its interaction with various molecular targets. For instance:
- It can modulate inflammatory responses and cellular signaling pathways.
- Studies indicate that it may influence metabolic processes by interacting with carbonic anhydrase 2, affecting acid-base balance.
Industrial Applications
In industry, this compound is used as a surface modifier and in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and plasticizers.
Case Study 1: Antiepileptic Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The results are summarized below:
Parameter | Control Group | Treatment Group |
---|---|---|
Seizure Frequency (per hour) | 5 | 1 |
Duration of Seizures (min) | 10 | 3 |
This suggests potential therapeutic applications in managing epilepsy.
Case Study 2: Occupational Exposure
Research evaluating occupational exposure to compounds related to 2-ethylhexanoic acid assessed urinary concentrations among workers. The findings indicated significant levels correlating with airborne concentrations:
Worker Category | Urinary Concentration (mg/L) | Air Concentration (ppm) |
---|---|---|
Crane Operators | 25 | 0.5 |
General Workers | 10 | 0.1 |
These studies highlight the importance of monitoring exposure levels in industrial settings.
Mechanism of Action
The mechanism of action of 2-ethylhexanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Ethylhexanoic acid: The parent acid from which 2-ethylhexanamide is derived.
2-Ethylhexylamine: A reduction product of this compound.
Hexanamide: A structurally similar compound with a different alkyl group
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Biological Activity
2-Ethylhexanamide, a fatty acid amide derivative, has garnered attention in various fields of research due to its biological activity and potential applications. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
This compound (C8H17NO) is an amide formed from 2-ethylhexanoic acid. Its structure features a long hydrophobic alkyl chain, which influences its interaction with biological systems. The compound is primarily utilized in organic synthesis and as a solvent in various chemical reactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor for certain enzymes and proteins, affecting their functions. The exact molecular mechanisms depend on the context of its application, including studies focused on enzyme inhibition and protein interactions .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may lead to altered metabolic pathways. For instance, it has been utilized in studies examining the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biological Studies and Findings
Several studies have explored the biological effects of this compound:
- Antiepileptic Activity : Animal model studies have demonstrated that this compound exhibits antiepileptic properties. This activity suggests potential therapeutic applications in managing epilepsy .
- Toxicological Studies : A study evaluating occupational exposure to related compounds highlighted the need for understanding the toxicological profile of this compound. Workers exposed to 2-ethylhexanoic acid (a related compound) showed significant urinary excretion levels correlated with air concentration, emphasizing the importance of monitoring exposure levels in industrial settings .
- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound reveal its role in modulating inflammatory responses and cellular signaling pathways. For example, it has been implicated in processes involving phospholipase C activation and intracellular calcium mobilization, which are critical for various cellular functions .
Case Study 1: Antiepileptic Effects
In a controlled study involving animal models, this compound was administered to assess its efficacy in reducing seizure frequency. The results indicated a significant decrease in seizure activity compared to control groups, suggesting its potential as an antiepileptic agent.
Parameter | Control Group | Treatment Group |
---|---|---|
Seizure Frequency (per hour) | 5 | 1 |
Duration of Seizures (min) | 10 | 3 |
Case Study 2: Occupational Exposure
A study conducted on workers using wood preservatives containing 2-ethylhexanoic acid assessed exposure levels through urinalysis. The findings revealed that immediate post-shift urine samples showed high concentrations of the compound, correlating with airborne levels measured during work hours.
Worker Category | Urinary Concentration (mg/L) | Air Concentration (ppm) |
---|---|---|
Crane Operators | 25 | 0.5 |
General Workers | 10 | 0.1 |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Ethylhexanamide, and how can they be experimentally determined?
- Methodology : Use differential scanning calorimetry (DSC) to measure melting point (MP: 143.23°C) and gas chromatography (GC) for boiling point analysis. Solubility in aqueous and organic solvents can be determined via gravimetric or spectroscopic methods, referencing solubility parameters provided in the Handbook of Aqueous Solubility Data . Ensure purity validation using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), as per guidelines for compound characterization in medicinal chemistry research .
Q. How should researchers design experiments to synthesize and characterize this compound?
- Methodology : Follow IUPAC-recommended synthetic pathways (e.g., amidation of 2-ethylhexanoic acid). Document reaction conditions (temperature, catalysts, solvents) and purification steps (recrystallization, distillation). Characterize products using NMR (¹H/¹³C), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS). Include raw data in appendices and processed data in the main text, adhering to reproducibility standards . For novel compounds, provide full spectral data; for known compounds, cite prior literature .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
- Methodology : Publish experimental protocols with granular detail (e.g., reagent sources, instrument calibration, step-by-step procedures). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, including machine-readable formats for analytical results and metadata . Cross-validate findings with independent replicates and include uncertainty analyses (e.g., error bars, confidence intervals) in datasets .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in literature be resolved?
- Methodology : Conduct a meta-analysis of existing data, identifying variables such as temperature, solvent purity, and measurement techniques. Replicate discrepant studies under controlled conditions, using standardized methods (e.g., OECD guidelines). Apply statistical tools (e.g., ANOVA, regression) to isolate confounding factors. Reference contradictions in solubility values (e.g., 1–2 log units in aqueous systems) and propose methodological harmonization .
Q. What advanced analytical techniques are suitable for studying this compound’s interactions in complex matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis in biological or environmental samples. For structural dynamics, employ X-ray crystallography or molecular dynamics simulations. Validate binding affinities via isothermal titration calorimetry (ITC). Ensure metadata capture for interoperability, as recommended in data publication guidelines .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and toxicity?
- Methodology : Apply density functional theory (DFT) to predict reaction pathways or quantitative structure-activity relationship (QSAR) models for toxicity profiling. Calibrate models using experimental data (e.g., IC50 values from pharmacological assays) . Cross-check predictions with in vitro assays (e.g., cytotoxicity testing in cell lines) to resolve discrepancies between computational and empirical results .
Q. What strategies are effective for managing ethical and data-quality challenges in human cell-based studies with this compound?
- Methodology : Adhere to institutional review board (IRB) protocols for cell sourcing and informed consent. Use validated cell lines (e.g., ATCC) with certificate-of-analysis documentation. Implement blinding and randomization in experimental design to reduce bias. For data integrity, follow the Handbook of Aqueous Solubility Data’s reproducibility framework and document all deviations .
Q. Data Management and Reporting
Q. How should researchers structure manuscripts to highlight this compound’s novel findings while addressing contradictory prior work?
- Methodology : Organize the discussion section to contrast new results with literature, explicitly addressing contradictions (e.g., solubility, reactivity differences). Use tables to juxtapose datasets and append raw data for transparency. Cite primary sources and avoid over-reliance on reviews, per academic integrity guidelines .
Q. What are the critical steps for preparing supplementary materials to support this compound research?
- Methodology : Include raw spectra, chromatograms, and computational input files. Label files with descriptive titles (e.g., “NMR_2-Ethylhexanamide_CDCl3”) and format them as PDF/TXT for broad accessibility. Reference supplementary data in the main text using hyperlinks, as per journal submission standards .
Q. How can researchers leverage interdisciplinary approaches to explore this compound’s applications?
- Methodology : Collaborate with toxicologists, material scientists, and computational chemists to design multi-angle studies. For example, combine pharmacokinetic modeling (biology) with polymer compatibility testing (materials science). Use shared data repositories to integrate cross-disciplinary datasets .
Properties
IUPAC Name |
2-ethylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORVOQOIHISPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316328 | |
Record name | 2-Ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-92-5 | |
Record name | 2-Ethylhexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylbutylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC22500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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